4-Oxocyclohexanecarbonyl chloride
Overview
Description
4-Oxocyclohexanecarbonyl chloride is a chemical compound with the molecular formula C7H9ClO2 . It has a molecular weight of 160.6 . The compound is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-oxo-cyclohexanecarboxylic acid with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . The reaction is stirred at room temperature overnight . The volatiles are then removed under reduced pressure, and the residue is azeotroped with toluene and dried under high vacuum, yielding the crude acid chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a carbonyl (C=O) and a chloride (Cl) group attached . The InChI code for the compound is 1S/C7H9ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 160.6 and a molecular formula of C7H9ClO2 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Photolysis Studies
4-Oxocyclohexanecarbonyl chloride's derivatives have been studied through laser flash photolysis. The research investigated the reactions of these derivatives, revealing their interaction with triplet oxygen and formation of phenoxyl radical. These findings contribute to understanding the photochemical behavior of such compounds (Arnold et al., 1992).
Analytical Applications
This compound's derivatives have been used in amino acid analysis via high-performance liquid chromatography (HPLC). These derivatives aid in the efficient separation and detection of amino acids, showcasing its utility in analytical chemistry (Brückner & Lüpke, 1995).
Reactivity and Electrophilicity
Studies have explored the reactivity of this compound derivatives. This research provides insights into the electrophilicity of such compounds and their reactions with small molecules, offering valuable information for chemical synthesis (Sander et al., 2000).
Fuel Desulfurization
A specific application in fuel desulfurization has been identified, where a related ionic liquid system is used for catalytic oxidation, demonstrating its potential in environmental applications (Xu et al., 2017).
Carbonylation Reactions
The compound has been utilized in carbonylation reactions, showcasing its role in forming industrially significant compounds like esters and amides. This application underscores its importance in industrial and synthetic chemistry (Markovič et al., 2015).
Polymerization Catalyst
It has also been used in the study of polymerization catalyst systems. These studies help understand the mechanisms of copolymerization of CO2 and cyclohexene oxide, contributing to the development of new polymeric materials (Kozak et al., 2015).
Chemical Synthesis
This compound has been part of the synthesis of various organic compounds, illustrating its versatility as a reagent in chemical synthesis processes (Iwata et al., 1986).
Properties
IUPAC Name |
4-oxocyclohexane-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVHVOZIALMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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